(4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions One common approach is to start with the nitration of 4-methylphenyl compounds to introduce the nitro group This is followed by the formation of the imidazole ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both nitro and methylthio groups can influence biological activity.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole ring can bind to metal ions or active sites in enzymes. The methylthio group may enhance lipophilicity, facilitating membrane penetration.
Comparison with Similar Compounds
Similar Compounds
- (4-methyl-3-nitrophenyl)methanol
- (4-methyl-3-nitrophenyl)acetic acid
- (4-methyl-3-nitrophenyl)amine
Uniqueness
Compared to similar compounds, (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the presence of the imidazole ring and the methylthio group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-8-3-4-9(7-10(8)15(17)18)11(16)14-6-5-13-12(14)19-2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWSXZNIHNZBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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